molecular formula C18H13NO2 B2520228 (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one CAS No. 315681-45-9

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Cat. No.: B2520228
CAS No.: 315681-45-9
M. Wt: 275.307
InChI Key: STEKRMLPVTWKTN-FMIVXFBMSA-N
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Description

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyphenyl group and a quinolinyl group connected through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-hydroxybenzaldehyde and 2-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include quinolinyl ketones or carboxylic acids.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Products would depend on the substituent introduced, such as ethers or esters.

Scientific Research Applications

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in disease processes.

    Signal Transduction: Could modulate signaling pathways that regulate cell growth and survival.

    Gene Expression: Might influence the expression of genes related to inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the quinolinyl group.

    (2E)-1-(4-methoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one: Contains a methoxy group instead of a hydroxy group.

Uniqueness

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is unique due to the presence of both hydroxyphenyl and quinolinyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-16-10-6-14(7-11-16)18(21)12-9-15-8-5-13-3-1-2-4-17(13)19-15/h1-12,20H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEKRMLPVTWKTN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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